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molecular formula C14H16ClN5 B8425318 2-Amino-4-piperidino-6-(2-chlorophenyl)-s-triazine

2-Amino-4-piperidino-6-(2-chlorophenyl)-s-triazine

Cat. No. B8425318
M. Wt: 289.76 g/mol
InChI Key: SSFKNINONCUNGX-UHFFFAOYSA-N
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Patent
US04415570

Procedure details

Dicyandiamide (8.4 grams) and piperidine hydrochloride (12.1 grams) were heated at 145° to 150° C. for four hours in 20 milliliters of methylcellosolve. After cooled, the reaction solution was mixed with 6.8 grams of sodium ethoxide and 30 milliliters of methylcellosolve, then heated to reflux for four hours with 15 grams of methyl o-chlorobenzoate, cooled, diluted with 200 milliliters of water, the crystals separated out therefrom were collected by filtration, and washed with methanol to give 6.3 grams of 2-amino-4-piperidino-6-(2-chlorophenyl)-s-triazine, melting point 184° to 186° C.
Quantity
8.4 g
Type
reactant
Reaction Step One
Quantity
12.1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
6.8 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
15 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([N:3]=[C:4]([NH2:6])[NH2:5])#[N:2].Cl.[NH:8]1[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]1.[O-]CC.[Na+].[Cl:18][C:19]1[CH:28]=[CH:27][CH:26]=[CH:25][C:20]=1[C:21](OC)=O>COCCO.O>[NH2:6][C:4]1[N:3]=[C:1]([N:8]2[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]2)[N:2]=[C:21]([C:20]2[CH:25]=[CH:26][CH:27]=[CH:28][C:19]=2[Cl:18])[N:5]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
8.4 g
Type
reactant
Smiles
C(#N)N=C(N)N
Name
Quantity
12.1 g
Type
reactant
Smiles
Cl.N1CCCCC1
Name
Quantity
20 mL
Type
solvent
Smiles
COCCO
Step Two
Name
Quantity
6.8 g
Type
reactant
Smiles
[O-]CC.[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
COCCO
Step Three
Name
Quantity
15 g
Type
reactant
Smiles
ClC1=C(C(=O)OC)C=CC=C1
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooled
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
the crystals separated out
FILTRATION
Type
FILTRATION
Details
therefrom were collected by filtration
WASH
Type
WASH
Details
washed with methanol

Outcomes

Product
Name
Type
product
Smiles
NC1=NC(=NC(=N1)N1CCCCC1)C1=C(C=CC=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 6.3 g
YIELD: CALCULATEDPERCENTYIELD 24.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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